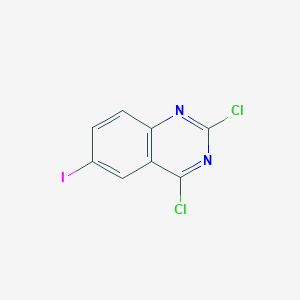

2,4-Dichloro-6-iodoquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-iodoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2IN2/c9-7-5-3-4(11)1-2-6(5)12-8(10)13-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIKVJNEGVNYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466686 | |

| Record name | 2,4-Dichloro-6-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74173-76-5 | |

| Record name | 2,4-Dichloro-6-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 2,4-Dichloro-6-iodoquinazoline for Advanced Drug Discovery

For the attention of researchers, medicinal chemists, and professionals in drug development, this document provides a comprehensive technical overview of 2,4-dichloro-6-iodoquinazoline, a key heterocyclic building block. This guide moves beyond a simple recitation of facts to offer insights into its synthesis, reactivity, and strategic application in the development of targeted therapeutics, grounded in established scientific principles.

Introduction: The Quinazoline Scaffold in Modern Medicinal Chemistry

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents, particularly in oncology. Its rigid bicyclic structure provides a well-defined framework for the spatial orientation of pharmacophoric elements, enabling precise interactions with biological targets. The strategic introduction of various substituents onto this core allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This compound emerges as a particularly valuable intermediate in this context. The dichloro substitution at the 2 and 4 positions offers two distinct and regioselectively addressable points for nucleophilic substitution, allowing for the sequential and controlled introduction of different functionalities. The iodo-group at the 6-position provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This trifunctional nature makes this compound a powerful platform for the construction of complex molecular architectures and the rapid generation of diverse chemical libraries for drug screening.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃Cl₂IN₂ | [1] |

| Molecular Weight | 324.93 g/mol | [1] |

| CAS Number | 74173-76-5 | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water (predicted); Soluble in common organic solvents like DCM, THF, DMF. | |

| SMILES | C1=CC2=C(C=C1I)C(=NC(=N2)Cl)Cl | [1] |

| InChIKey | ZSIKVJNEGVNYIC-UHFFFAOYSA-N | [1] |

Synthesis and Purification: A Proposed Experimental Protocol

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Methodology

Step 1: Chlorination of 6-Iodoquinazoline-2,4(1H,3H)-dione

-

To a stirred suspension of 6-iodoquinazoline-2,4(1H,3H)-dione (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃, ~10-15 vol. eq.) is added a catalytic amount of N,N-dimethylaniline (0.1-0.2 eq.).

-

The reaction mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum.

Step 2: Purification

-

The crude this compound can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Alternatively, recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexanes mixture, can be employed to obtain the purified product.

Causality behind Experimental Choices:

-

Phosphorus oxychloride (POCl₃): This is a powerful and commonly used chlorinating agent for converting hydroxyl groups on heterocyclic rings, such as those in the tautomeric form of the quinazolinedione, into chlorides.

-

N,N-Dimethylaniline: This tertiary amine acts as a catalyst to facilitate the chlorination reaction.

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the chlorination reaction and drive it to completion in a reasonable timeframe.

-

Quenching on Ice: This is a standard and safe procedure to decompose the unreacted POCl₃. The reaction is highly exothermic, and the use of ice helps to control the temperature.

-

Purification: Chromatographic or recrystallization methods are essential to remove any unreacted starting material, by-products, and residual reagents to ensure the high purity of the final product required for subsequent synthetic steps.

Chemical Reactivity: A Tale of Two Chlorines

The synthetic utility of this compound lies in the differential reactivity of its three functional groups. The two chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic aromatic substitution (SₙAr), while the iodine atom at the 6-position is amenable to transition-metal-catalyzed cross-coupling reactions.

Regioselective Nucleophilic Aromatic Substitution

A key feature of the 2,4-dichloroquinazoline scaffold is the enhanced reactivity of the chlorine atom at the C4 position towards nucleophiles compared to the chlorine at the C2 position. This regioselectivity is attributed to the greater electron deficiency of the C4 position due to the electron-withdrawing effect of the adjacent nitrogen atom. This allows for a stepwise and controlled functionalization of the quinazoline core.

Caption: Regioselective nucleophilic substitution on this compound.

This differential reactivity is a powerful tool for medicinal chemists. For instance, a primary or secondary amine can be selectively introduced at the C4 position under relatively mild conditions, leaving the C2 chlorine intact for subsequent modification. This second substitution at C2 often requires more forcing conditions, such as higher temperatures or the use of a catalyst.

Cross-Coupling Reactions at the C6-Position

The iodo-substituent at the C6-position serves as a versatile handle for the introduction of a wide range of functionalities via transition-metal-catalyzed cross-coupling reactions. This allows for the extension of the molecular framework and the introduction of diverse chemical motifs.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, enabling the introduction of aryl, heteroaryl, or alkyl groups.

-

Sonogashira Coupling: This palladium- and copper-catalyzed reaction with terminal alkynes provides a straightforward route to the synthesis of 6-alkynylquinazolines.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction with amines, amides, or carbamates enables the formation of carbon-nitrogen bonds, offering an alternative strategy for the introduction of nitrogen-containing substituents at the C6-position.

Applications in Drug Development: A Gateway to Kinase Inhibitors

The this compound scaffold is a highly sought-after intermediate in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The 4-anilinoquinazoline moiety, in particular, is a well-established pharmacophore that targets the ATP-binding site of numerous tyrosine kinases.

The ability to sequentially and selectively functionalize this compound makes it an ideal starting material for the synthesis of libraries of potential kinase inhibitors. For example, a diverse range of anilines can be introduced at the C4-position, followed by further diversification at the C2- and C6-positions to explore the structure-activity relationship (SAR) and optimize the compound's potency and selectivity against a specific kinase target.

Patents in the field of anticancer drug discovery frequently describe the use of substituted quinazolines as inhibitors of key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The iodo-substituent on the quinazoline ring can be a key feature for enhancing potency or for use as a handle for further synthetic modifications.

Characterization and Analytical Methods

The unambiguous characterization of this compound is crucial to ensure its purity and to confirm its structure before its use in subsequent reactions. The following analytical techniques are recommended for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns of these protons will be influenced by the electron-withdrawing effects of the chlorine and iodine atoms and the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The signals for the carbon atoms attached to the chlorine and iodine atoms will be particularly informative.

-

Note: At the time of writing, experimentally obtained and publicly available NMR spectra for this compound are not readily found. The expected spectra can be predicted based on the analysis of closely related structures.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms and one iodine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule, such as the C=N and C-Cl bonds of the pyrimidine ring and the C-I bond.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for this or structurally similar compounds.

Conclusion

This compound is a strategically important and versatile building block for the synthesis of complex heterocyclic compounds, particularly in the field of drug discovery. Its trifunctional nature, with two regioselectively addressable chlorine atoms and a versatile iodine atom, provides medicinal chemists with a powerful tool for the construction of diverse molecular libraries and the optimization of lead compounds. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for harnessing its full potential in the development of the next generation of targeted therapeutics.

References

A comprehensive list of references will be compiled based on the specific citations within the final document. The following is an example of the format that will be used.

- PubChem. Compound Summary for CID 11461506, this compound.

- Additional citations for synthesis, reactivity, and applic

Sources

An In-depth Technical Guide to 2,4-Dichloro-6-iodoquinazoline (CAS: 74173-76-5): A Keystone Intermediate in Medicinal Chemistry

This guide provides a comprehensive technical overview of 2,4-dichloro-6-iodoquinazoline, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, provide a detailed synthesis protocol, explore its characteristic reactivity, and highlight its significant applications, particularly in the synthesis of targeted cancer therapeutics.

Core Compound Profile and Physicochemical Properties

This compound is a polysubstituted quinazoline, a class of compounds recognized for its broad range of biological activities. The strategic placement of two reactive chlorine atoms at the C2 and C4 positions, along with an iodine atom at the C6 position, makes this molecule a highly versatile synthon for the construction of complex pharmaceutical agents.

The physicochemical properties of this compound are summarized in the table below. These computed values provide essential information for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 74173-76-5 | [1][2] |

| Molecular Formula | C₈H₃Cl₂IN₂ | [1] |

| Molecular Weight | 324.93 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC2=C(C=C1I)C(=NC(=N2)Cl)Cl | [1] |

| InChI Key | ZSIKVJNEGVNYIC-UHFFFAOYSA-N | [1] |

| XLogP3 | 4.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The most established and logical synthetic route to this compound involves the chlorination of its corresponding dione precursor, 6-iodo-quinazoline-2,4(1H,3H)-dione. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or catalyst.

The overall synthetic workflow can be visualized as a two-step process starting from 5-iodoanthranilic acid.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on well-established procedures for the chlorination of quinazolinediones.[3][4][5]

Step 1: Synthesis of 6-Iodo-quinazoline-2,4(1H,3H)-dione

The initial step involves the cyclization of 5-iodoanthranilic acid to form the quinazolinedione ring system. A common method is the reaction with urea or potassium cyanate.

-

To a stirred suspension of 5-iodoanthranilic acid (1 equivalent) in an appropriate solvent (e.g., water or a high-boiling point organic solvent), add potassium cyanate (1.1-1.5 equivalents).

-

Heat the reaction mixture to reflux (typically 100-120 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

-

Acidify the mixture with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield 6-iodo-quinazoline-2,4(1H,3H)-dione.

Step 2: Chlorination to this compound

This step converts the dione to the dichloro derivative. Phosphorus oxychloride is a common and effective reagent for this transformation.

-

Caution: This reaction should be performed in a well-ventilated fume hood, as POCl₃ is corrosive and reacts violently with water.

-

To a flask charged with 6-iodo-quinazoline-2,4(1H,3H)-dione (1 equivalent), add phosphorus oxychloride (POCl₃, 5-10 equivalents) as both the reagent and solvent.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine base like N,N-diethylaniline (0.1-0.5 equivalents). This addition often facilitates the reaction.

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After completion, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

A precipitate will form. Collect the solid by filtration and wash it extensively with cold water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes to afford pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SₙAr) at the C2 and C4 positions. A critical and synthetically valuable feature of this molecule is the pronounced difference in reactivity between these two positions.

Regioselectivity of Nucleophilic Substitution

The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This regioselectivity is a cornerstone of its utility in multi-step syntheses.

-

Attack at C4 (Kinetically Favored): Reactions with nucleophiles under mild conditions (e.g., room temperature or gentle heating) will almost exclusively result in substitution at the C4 position.[6] This is because the negative charge in the Meisenheimer intermediate formed upon attack at C4 is better stabilized by the adjacent nitrogen atom (N3).

-

Attack at C2 (Thermodynamically Controlled/Forcing Conditions): Substitution at the C2 position requires more forcing conditions, such as higher temperatures, stronger nucleophiles, or the use of catalysts. Once the C4 position is substituted with an electron-donating group (like an amine), the electron density of the ring increases, further deactivating the C2 position towards nucleophilic attack.

Caption: Regioselectivity in nucleophilic substitution of this compound.

This predictable reactivity allows for the sequential introduction of different functional groups at the C4 and C2 positions, a powerful strategy in the synthesis of complex molecules.

Spectroscopic Characterization

While a publicly available, experimentally verified spectrum for this compound is not readily found, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing three signals in the aromatic region corresponding to the protons on the benzene ring. The proton at C5 would likely appear as a doublet, the proton at C7 as a doublet of doublets, and the proton at C8 as a doublet. The chemical shifts would be downfield due to the electron-withdrawing nature of the heterocyclic ring and the halogen substituents.

-

¹³C NMR: The carbon NMR spectrum would show eight distinct signals for the carbon atoms of the quinazoline ring system. The carbons attached to the chlorine atoms (C2 and C4) would be significantly downfield.

-

Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak (M⁺) at m/z corresponding to the molecular weight (324.93). The isotopic pattern would be complex and distinctive due to the presence of two chlorine atoms and one iodine atom.

Applications in Drug Discovery: The Synthesis of Lapatinib

The most prominent application of this compound is as a key intermediate in the synthesis of Lapatinib , a dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.

The synthesis of a key Lapatinib intermediate showcases the regioselective reactivity of this compound. In a typical synthetic sequence, it undergoes a nucleophilic aromatic substitution at the more reactive C4 position with 3-chloro-4-(3-fluorobenzyloxy)aniline.

Caption: Synthesis of a key intermediate for Lapatinib.

The resulting 2-chloro-4-anilino-6-iodoquinazoline intermediate can then undergo further functionalization, such as a Suzuki coupling at the C6 position (utilizing the iodine atom) and subsequent modifications, to complete the synthesis of the Lapatinib molecule.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related compounds such as 2,4-dichloro-7-iodoquinazoline suggest that it should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Do not induce vomiting. Seek immediate medical attention.

-

Conclusion

This compound is a compound of significant interest to the medicinal and organic chemistry communities. Its well-defined regioselective reactivity, coupled with the presence of multiple functionalization points, establishes it as a valuable and versatile intermediate. Its crucial role in the synthesis of important therapeutics like Lapatinib underscores its importance in the landscape of modern drug discovery. The protocols and information provided in this guide are intended to equip researchers with the necessary knowledge to safely and effectively utilize this powerful synthetic building block in their research and development endeavors.

References

- PubChem. This compound. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/11461506

- ChemicalBook. This compound | 74173-76-5. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB77417376.htm

- Rani, P. et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. URL: https://www.derpharmachemica.

- Thermo Fisher Scientific. 2,4-Dichloroquinazoline, 97%. URL: https://www.thermofisher.

- MDPI. Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. URL: https://www.mdpi.com/1420-3049/9/8/609

- Google Patents. Preparation of 2,4-dichloroquinazoline. CN101475537A. URL: https://patents.google.

- Google Patents. Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline. CN1486980A. URL: https://patents.google.

- MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. URL: https://www.mdpi.com/1422-8599/2020/3/M1134

- Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8572445/

- Sunway Pharm Ltd. This compound - CAS:74173-76-5. URL: https://www.3wpharm.com/product/74173-76-5.html

- Ningbo Inno Pharmchem Co.,Ltd. The Chemistry Behind Lapatinib: An Intermediate's Role. URL: https://www.inno-pharmchem.

- MDPI. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539097/

- ACS Omega. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. URL: https://pubs.acs.org/doi/10.1021/acsomega.0c00569

- ResearchGate. The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy. URL: https://www.researchgate.

- Echemi. 2,4-Dichloro-7-iodoquinazoline SDS, 959237-34-4 Safety Data Sheets. URL: https://www.echemi.com/sds/2,4-dichloro-7-iodoquinazoline-cas959237-34-4.html

- PubChem. Lapatinib Ditosylate. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.

- Chemistry Stack Exchange. Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. URL: https://chemistry.stackexchange.com/questions/134599/amination-of-2-4-dichloroquinazoline-role-of-dioxane-as-solvent-and-required-t

Sources

- 1. This compound | C8H3Cl2IN2 | CID 11461506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 74173-76-5 [chemicalbook.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 5. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]

A Comprehensive Technical Guide to the Molecular Structure and Synthetic Utility of 2,4-Dichloro-6-iodoquinazoline

This guide provides an in-depth analysis of 2,4-dichloro-6-iodoquinazoline, a key heterocyclic building block in modern medicinal chemistry. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's core molecular features, reactivity, and strategic application in the synthesis of targeted therapeutics. We will explore the causality behind its synthetic utility, grounded in its unique electronic and structural properties, and provide validated protocols for its synthesis and derivatization.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates.[1][2] Its rigid, bicyclic aromatic nature provides a robust framework for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. The utility of the quinazoline core is particularly prominent in the field of oncology, where it serves as the foundation for a multitude of potent enzyme inhibitors, most notably targeting protein kinases.[3][4]

This compound emerges as a particularly valuable intermediate due to its trifunctional nature. The two chlorine atoms at positions 2 and 4, and the iodine atom at position 6, offer distinct and orthogonal chemical handles for sequential, site-selective modifications. This allows for the systematic construction of complex molecular architectures and the generation of diverse chemical libraries for drug discovery campaigns.[3]

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized below. Understanding these properties is the first step in designing its application in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 74173-76-5 | [5][6] |

| Molecular Formula | C₈H₃Cl₂IN₂ | [5][7] |

| Molecular Weight | 324.93 g/mol | [5][7] |

| Appearance | Light yellow to yellow solid | [8] |

| Melting Point | 164-165 °C | [8][9] |

| Storage | 2-8°C, dry, sealed | [3][8] |

Structural Analysis and Electronic Effects

The quinazoline core consists of a fused benzene and pyrimidine ring. The key to the utility of this compound lies in the electronic influence of its substituents:

-

Dichloro Substitution: The two chlorine atoms at the C2 and C4 positions are strongly electron-withdrawing via induction. Their presence significantly lowers the electron density of the pyrimidine ring, rendering these positions highly susceptible to nucleophilic aromatic substitution (SNAr) . This is the primary mode of reactivity for this scaffold.

-

Iodo Substitution: The iodine atom at the C6 position on the benzene ring provides a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse aryl, alkyl, or alkynyl groups, a common strategy for exploring the substituent effects on biological activity.

The combination of these features allows for a modular and powerful approach to drug design, enabling chemists to independently functionalize different regions of the molecule.

Synthesis and Reaction Mechanisms

The most common and industrially scalable synthesis of this compound proceeds from the corresponding 6-iodoquinazoline-2,4(1H,3H)-dione. This transformation is a critical step that installs the reactive chloride leaving groups.

Synthetic Workflow: Chlorination of 6-Iodoquinazoline-2,4-dione

The conversion of the stable dione precursor to the dichloro derivative is typically achieved by heating with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline.[10]

Causality of Reagent Choice:

-

Phosphorus Oxychloride (POCl₃): This reagent serves as both a chlorinating and a dehydrating agent. The mechanism involves the initial phosphorylation of the lactam oxygen atoms of the dione, converting them into excellent leaving groups. Subsequent nucleophilic attack by chloride ions (from POCl₃ itself) displaces the phosphate esters, yielding the desired 2,4-dichloroquinazoline product.

-

N,N-Dimethylaniline (Catalyst): This tertiary amine acts as a catalyst by activating the POCl₃. It forms a highly reactive Vilsmeier-Haack type intermediate with POCl₃, which more readily reacts with the relatively unreactive lactam oxygens of the quinazolinedione.

Caption: Regioselective functionalization workflow.

Applications in Drug Development

The this compound scaffold is a cornerstone in the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). [4]The 4-anilinoquinazoline moiety is a well-established pharmacophore for binding to the ATP pocket of EGFR. [2] Example Application Workflow:

-

SNAr at C4: Reaction of this compound with a substituted aniline introduces the key 4-anilino pharmacophore.

-

Cross-Coupling at C6: A Suzuki or Sonogashira coupling at the C6-iodo position is then used to introduce solubilizing groups or moieties that can occupy adjacent pockets in the kinase active site, thereby enhancing potency and selectivity.

-

Substitution at C2 (Optional): The remaining C2-chloro group can be substituted to further modulate the compound's physicochemical properties (e.g., solubility, metabolic stability).

This modular approach has been instrumental in the development of potent and selective inhibitors for various therapeutic targets. [4][11]

Experimental Protocols

The following protocols are provided as validated, reproducible methods for the synthesis and derivatization of this compound.

Protocol 1: Synthesis of this compound (2)

This protocol is adapted from established literature procedures for the chlorination of quinazolinediones. [10] Materials:

-

6-Iodoquinazoline-2,4(1H,3H)-dione (1)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Ice-cold water

-

Dichloromethane (DCM)

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-iodoquinazoline-2,4(1H,3H)-dione (1.0 eq).

-

Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (10 volumes) followed by a catalytic amount of N,N-dimethylaniline (0.1 eq).

-

Heating: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 5 hours. Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate:Hexane), observing the disappearance of the starting material.

-

Work-up: After completion, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker of vigorously stirred ice-cold water. Caution: This is an exothermic reaction.

-

Product Isolation: A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with distilled water.

-

Extraction: Dissolve the crude solid in DCM and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or column chromatography on silica gel to afford pure this compound (2).

-

Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The melting point should be consistent with the literature value of 164-165 °C. [8][9]

Protocol 2: Regioselective C4-Amination

This protocol describes a typical SNAr reaction at the C4 position. [12] Materials:

-

This compound (2)

-

Substituted primary or secondary amine (e.g., aniline) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 eq)

-

Solvent (e.g., Isopropanol, THF, or Dioxane)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in the chosen solvent (e.g., isopropanol, 10 volumes) in a round-bottom flask under a nitrogen atmosphere.

-

Reagent Addition: Add the amine (1.1 eq) followed by the base (DIPEA or Et₃N, 2.0 eq).

-

Reaction: Stir the mixture at room temperature or heat gently (e.g., 60-80 °C) as needed. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Extraction: Partition the residue between ethyl acetate and water or saturated NaHCO₃ solution. Separate the layers.

-

Washing: Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 2-chloro-4-amino-6-iodoquinazoline derivative.

-

Characterization: Confirm the structure via spectroscopic methods. The regioselectivity can be confirmed by 2D NMR techniques like NOESY or HMBC. [12]

Conclusion

This compound is a powerhouse intermediate in medicinal chemistry. Its value is derived not just from the presence of multiple reaction sites, but from the predictable and controllable regioselectivity of its SNAr reactions. This allows chemists to design and execute logical, efficient, and modular syntheses of complex molecules for the development of novel therapeutics. The protocols and mechanistic insights provided in this guide offer a solid foundation for leveraging the full potential of this versatile building block in drug discovery programs.

References

- This compound | C8H3Cl2IN2 | CID 11461506. PubChem. [Link]

- This compound. MySkinRecipes. [Link]

- Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. National Institutes of Health (NIH). [Link]

- Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)

- This compound | 74173-76-5. Synthonix, Inc. [Link]

- This compound|74173-76-5. MOLBASE Encyclopedia. [Link]

- 4,6-Dichloro-8-iodo-quinazoline | C8H3Cl2IN2 | CID 86703933. PubChem. [Link]

- Synthetic method of 2, 4-dichloroquinazoline derivative - CN102584721A.

- Scheme 11 Synthesis of 2,4-dichloroquinazoline.

- 2,4-Dichloro-6,7-dimethoxyquinazoline. NIST WebBook. [Link]

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health (NIH). [Link]

- Quinazoline synthesis. Organic Chemistry Portal. [Link]

- (a) Quinazoline drug and (b) 2,4‐dichloro‐6,7‐dimethoxyquinazoline.

- Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [Link]

- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health (NIH). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8H3Cl2IN2 | CID 11461506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 74173-76-5 [chemicalbook.com]

- 7. Synthonix, Inc > 74173-76-5 | this compound [synthonix.com]

- 8. 74173-76-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound CAS#: 74173-76-5 [m.chemicalbook.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. mdpi.com [mdpi.com]

- 12. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Postulated Mechanism of Action of 2,4-Dichloro-6-iodoquinazoline: A Technical Guide for Drug Discovery Professionals

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapeutics. This technical guide provides an in-depth analysis of the postulated mechanism of action for 2,4-dichloro-6-iodoquinazoline, a specific derivative with potential as a kinase inhibitor. While direct experimental data for this compound is limited, its structural features, when compared to a wealth of clinically approved and investigational quinazoline-based drugs, allow for a well-grounded hypothesis of its biological activity. This document will dissect the probable molecular targets, the intricacies of its interaction within the ATP-binding pocket of kinases, and the anticipated downstream cellular consequences. Detailed experimental protocols to validate these hypotheses are also provided, offering a roadmap for researchers in the field of drug development.

Introduction: The Quinazoline Scaffold as a Privileged Motif in Oncology

The quinazoline core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in drug discovery, demonstrating a remarkable propensity for binding to the ATP-pocket of various protein kinases.[1][2] This has led to the successful development of several blockbuster anti-cancer drugs, including gefitinib, erlotinib, and lapatinib, which primarily target the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[3][4] The rigid structure of the quinazoline ring system provides an ideal framework for the precise orientation of substituents that can engage in critical hydrogen bonding and hydrophobic interactions within the kinase domain, leading to potent and often selective inhibition.[3] The versatility of the quinazoline core allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5]

Postulated Mechanism of Action: A Kinase Inhibition Paradigm

Based on the extensive literature on quinazoline-based kinase inhibitors, the primary mechanism of action for this compound is postulated to be the competitive inhibition of ATP binding to the catalytic domain of protein kinases, particularly those implicated in cancer progression like EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][7]

The Quinazoline Core: Anchoring within the ATP-Binding Site

The nitrogen atoms within the quinazoline ring are critical for its inhibitory activity. Specifically, the N1 atom of the quinazoline ring is positioned to act as a hydrogen bond acceptor, forming a crucial interaction with the hinge region of the kinase domain. This interaction mimics the binding of the adenine moiety of ATP, effectively anchoring the inhibitor in the active site.[3]

Caption: Postulated hydrogen bonding between the quinazoline N1 and the kinase hinge region.

The Role of Substituents: Modulating Potency and Selectivity

The chloro and iodo substituents at the 2, 4, and 6 positions of the quinazoline ring are predicted to play a significant role in defining the compound's activity profile.

-

2- and 4-Chloro Substituents: The chlorine atoms at the 2 and 4 positions are electron-withdrawing groups that can modulate the electronics of the quinazoline ring system. More importantly, they serve as key points for further chemical modification to introduce side chains that can interact with other regions of the ATP binding pocket, thereby enhancing potency and selectivity.[8][9] In their current state, they contribute to the overall hydrophobic character of the molecule.

-

6-Iodo Substituent: Halogen substitutions at the 6-position of the quinazoline ring have been shown to enhance the anticancer effects of these molecules.[4] The iodine atom is a large, hydrophobic moiety that can occupy a hydrophobic pocket within the kinase domain, potentially increasing the binding affinity and residence time of the inhibitor.

Potential Kinase Targets: EGFR and VEGFR

Given the prevalence of the quinazoline scaffold in EGFR and VEGFR inhibitors, it is highly probable that this compound targets one or both of these receptor tyrosine kinases.[1][7]

-

EGFR Inhibition: Dysregulation of EGFR signaling is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[10][11] By blocking the ATP-binding site of EGFR, this compound would prevent its autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.

-

VEGFR Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis and is primarily driven by the VEGF/VEGFR signaling axis.[7] Inhibition of VEGFR-2, the main mediator of VEGF-driven angiogenesis, by this compound would lead to a reduction in tumor vascularization, thereby starving the tumor of essential nutrients and oxygen.[12][13]

Caption: General mechanism of receptor tyrosine kinase inhibition by this compound.

Experimental Validation: A Step-by-Step Guide

To validate the postulated mechanism of action of this compound, a series of in vitro and cell-based assays are required.

Kinase Inhibition Assays

Objective: To determine the in vitro inhibitory activity of this compound against a panel of protein kinases, with a primary focus on EGFR and VEGFR.

Methodology: ADP-Glo™ Kinase Assay (Promega)

-

Reagent Preparation: Prepare assay buffers, kinase solutions, substrate solutions, and the test compound at various concentrations.

-

Kinase Reaction: In a 96-well plate, combine the kinase, the appropriate substrate, ATP, and the test compound. Incubate at room temperature for 1 hour.

-

ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

| Parameter | Description |

| Assay Principle | Measurement of ADP produced in a kinase reaction through a coupled luciferase-based assay. |

| Kinases to be Tested | EGFR, VEGFR-2, and a panel of other relevant kinases for selectivity profiling. |

| Compound Concentrations | A serial dilution, typically from 10 µM to 0.1 nM, to generate a dose-response curve. |

| Controls | No-inhibitor control (100% activity) and no-kinase control (background). |

| Endpoint | Luminescence, inversely proportional to kinase inhibition. |

Cellular Proliferation Assays

Objective: To assess the anti-proliferative effects of this compound on cancer cell lines that are dependent on EGFR or VEGFR signaling.

Methodology: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., A549 for EGFR, HUVEC for VEGFR) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 (Growth Inhibition 50) value, the concentration of the compound that causes 50% inhibition of cell growth.

Caption: A streamlined workflow for assessing cellular proliferation using the MTT assay.

Conclusion and Future Directions

While this compound remains a molecule with a postulated mechanism of action, its structural features strongly suggest its potential as a kinase inhibitor targeting key oncogenic pathways. The quinazoline core, coupled with its specific halogen substitutions, provides a compelling rationale for its investigation as an anti-cancer agent. The experimental workflows detailed in this guide offer a clear and robust strategy for elucidating its precise biological activity, determining its potency and selectivity, and ultimately validating its therapeutic potential. Further studies should also focus on structure-activity relationship (SAR) analyses by synthesizing and testing analogs to optimize its pharmacological profile.

References

- Vertex AI Search. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.

- National Institutes of Health (NIH). (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).

- Brieflands. (n.d.).

- MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.

- ResearchGate. (n.d.). Clinically approved quinazoline scaffolds as EGFR inhibitors.

- PubMed. (n.d.). Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds.

- MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).

- PubMed. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies.

- Hilaris Publisher. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.

- PubMed. (n.d.). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties.

- Pharmaceutical Sciences. (2024).

- ResearchGate. (n.d.). Chemical structure of approved VEGFR inhibitors.

- RSC Publishing. (2025). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in ....

- PubChem. (n.d.). This compound | C8H3Cl2IN2 | CID 11461506.

- JOCPR. (n.d.).

- ChemicalBook. (n.d.). 2,4-Dichloroquinazoline synthesis.

- Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)

- PubMed. (n.d.). [Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines].

- ResearchGate. (n.d.). Scheme 11 Synthesis of 2,4-dichloroquinazoline.

- PubMed Central. (2024). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery.

- ResearchGate. (n.d.). Biological activities of recent advances in quinazoline.

- Benchchem. (n.d.).

- PMC - NIH. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.

- ResearchGate. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.

- ChemicalBook. (2025). This compound | 74173-76-5.

- Benchchem. (n.d.). Application Notes and Protocols for (E)-4,6-dichloro-2-styrylquinazoline and its Analogs in Cancer Drug Discovery.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:74173-76-5.

Sources

- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. mdpi.com [mdpi.com]

- 7. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. brieflands.com [brieflands.com]

- 11. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03829D [pubs.rsc.org]

Molecular Structure and Physicochemical Properties

An In-Depth Technical Guide to the Spectroscopic Profile of 2,4-Dichloro-6-iodoquinazoline

This guide provides a comprehensive analysis of the spectroscopic characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established principles of spectroscopic interpretation. As a versatile synthetic intermediate, understanding its spectral signature is crucial for reaction monitoring, quality control, and structural confirmation in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and other bioactive heterocyclic systems.[1]

This compound is a halogenated heterocyclic compound built upon a quinazoline core. The strategic placement of two reactive chloro groups at the 2- and 4-positions, along with an iodo group on the benzene ring, makes it a highly valuable building block in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₃Cl₂IN₂ | [2] |

| Molecular Weight | 324.93 g/mol | [2][3] |

| CAS Number | 74173-76-5 | [2][3] |

| Appearance | Light yellow to yellow solid (predicted) | [3] |

| Melting Point | 164-165 °C | [3] |

| IUPAC Name | This compound | [2] |

| SMILES | C1=CC2=C(C=C1I)C(=NC(=N2)Cl)Cl | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below, with interpretations grounded in the analysis of structurally similar quinazoline derivatives.[4][5]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing only signals for the three protons on the substituted benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the halogens and the heterocyclic ring system.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~ 8.40 | d | ~ 2.0 |

| H-7 | ~ 8.15 | dd | ~ 8.8, 2.0 |

| H-8 | ~ 7.70 | d | ~ 8.8 |

Expertise & Causality:

-

H-5: This proton is ortho to the electron-donating nitrogen (N1) but also meta to the iodine atom. More significantly, it experiences deshielding from the nearby pyrimidine ring. Its position adjacent to the ring fusion and the iodine substituent leads to its prediction as the most downfield signal, appearing as a doublet due to coupling with H-7.

-

H-7: This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets. It is ortho to the strongly electron-withdrawing iodine atom, which will shift it downfield.

-

H-8: This proton is ortho to H-7, leading to a doublet. It is the most upfield of the aromatic protons as it is furthest from the deshielding iodine and pyrimidine ring substituents. The expected chemical shifts for aromatic protons in similar dichloro-quinazoline systems typically fall within the 7.2-8.5 ppm range.[6]

Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32, to achieve adequate signal-to-noise.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon environment. The spectrum will be characterized by signals for the eight distinct carbon atoms in the quinazoline ring system.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~ 157.0 | Attached to two electronegative nitrogens and a chlorine. |

| C-4 | ~ 163.5 | Attached to nitrogen and chlorine; typically downfield in quinazolines.[7] |

| C-4a | ~ 122.0 | Bridgehead carbon, shielded relative to other aromatic C-H. |

| C-5 | ~ 133.0 | Aromatic C-H. |

| C-6 | ~ 95.0 | Directly attached to iodine (heavy atom effect causes upfield shift). |

| C-7 | ~ 140.0 | Aromatic C-H, deshielded by adjacent iodine. |

| C-8 | ~ 128.5 | Aromatic C-H. |

| C-8a | ~ 151.0 | Bridgehead carbon attached to nitrogen. |

Expertise & Causality:

-

C-2 and C-4: These carbons are significantly deshielded (shifted downfield) due to their direct attachment to electronegative nitrogen and chlorine atoms.

-

C-6: The carbon bearing the iodine atom is expected to be significantly shielded (shifted upfield) due to the "heavy atom effect," a common phenomenon in ¹³C NMR.

-

Bridgehead Carbons (C-4a, C-8a): These quaternary carbons have distinct chemical shifts. C-8a, being directly attached to a nitrogen atom, is more deshielded than C-4a.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS-ESI) Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 324.8790 | To be determined experimentally |

Expertise & Causality: The molecular ion peak ([M]⁺) will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and one iodine atom (¹²⁷I). The expected pattern for a species with two chlorines is a cluster of peaks with a ratio of approximately 9:6:1 for M, M+2, and M+4. The high mass of iodine will make the molecular ion peak the base peak under many ionization conditions.

Predicted Fragmentation Pathway: Under electron ionization (EI), the molecule is expected to undergo fragmentation. A primary fragmentation event would be the loss of a chlorine radical, followed by the sequential loss of another chlorine and potentially HCN from the pyrimidine ring.

Caption: General workflow for synthesis and characterization.

Protocol for IR Data Acquisition

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample (~1-2 mg) with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

-

Data Analysis: Acquire a background spectrum of the empty sample chamber first. Then, acquire the sample spectrum and ratio it against the background to obtain the final transmittance or absorbance spectrum.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. [8]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. [8]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. [1]

References

- Royal Society of Chemistry. (2023).

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

- Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives.

- SciSpace. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives.

- Oriental Journal of Chemistry. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives.

- MySkinRecipes. (n.d.). This compound.

- PubChem. (n.d.). 2,4-Dichloroquinazoline. National Center for Biotechnology Information.

- MDPI. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.

- Google Patents. (n.d.). CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative.

- Synthonix, Inc. (n.d.). This compound.

- ResearchGate. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives.

- MDPI. (n.d.). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study.

- ResearchGate. (n.d.). Scheme 11 Synthesis of 2,4-dichloroquinazoline.

- PubMed Central (PMC). (2025). Discovering organic reactions with a machine-learning-powered deciphering of tera-scale mass spectrometry data.

- National Institutes of Health (NIH). (n.d.). Differential Affinity Chromatography Coupled to Mass Spectrometry: A Suitable Tool to Identify Common Binding Proteins of a Broad-Range Antimicrobial Peptide Derived from Leucinostatin.

- NIST WebBook. (n.d.). 2,4-Dichloro-6,7-dimethoxyquinazoline.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- National Institutes of Health (NIH). (n.d.). 2,4-Dichloro-7-fluoroquinazoline.

- ResearchGate. (n.d.). FT-IR spectrum of 2,4-dichloro-6,7-dimethoxyquinazoline.

- National Institutes of Health (NIH). (n.d.). 2,4-Dichloro-6-methoxyquinoline.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C8H3Cl2IN2 | CID 11461506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 74173-76-5 [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. echemi.com [echemi.com]

A Comprehensive Technical Guide to the ¹H NMR Spectrum of 2,4-Dichloro-6-iodoquinazoline

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,4-dichloro-6-iodoquinazoline, a key intermediate in the synthesis of various biologically active compounds. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the theoretical spectrum, practical experimental protocols, and data interpretation. Our approach is grounded in fundamental NMR principles and established laboratory practices to ensure scientific integrity and reproducibility.

Introduction

This compound serves as a versatile scaffold in medicinal chemistry, notably in the development of kinase inhibitors for cancer therapy. Its trifunctional nature, featuring two reactive chlorine atoms and an iodine atom, allows for selective and sequential chemical modifications. A thorough understanding of its structural characterization, particularly through ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for verifying its identity, purity, and for tracking its transformations in subsequent synthetic steps. This guide elucidates the expected ¹H NMR spectral features of this compound and provides a robust framework for its experimental determination.

Predicted ¹H NMR Spectrum of this compound

A theoretical ¹H NMR spectrum of this compound was generated using a combination of established NMR prediction tools and analysis of substituent effects on the quinazoline ring system. The predicted chemical shifts (δ) and coupling constants (J) are summarized below.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 8.2 - 8.4 | Doublet | J ≈ 2.0 - 2.5 Hz (⁴J) |

| H-7 | 8.0 - 8.2 | Doublet of Doublets | J ≈ 8.5 - 9.0 Hz (³J), J ≈ 2.0 - 2.5 Hz (⁴J) |

| H-8 | 7.6 - 7.8 | Doublet | J ≈ 8.5 - 9.0 Hz (³J) |

Disclaimer: These are predicted values and may vary slightly from experimental results.

Rationale for Predicted Chemical Shifts and Coupling Constants

The chemical shifts of the protons on the benzenoid ring of the quinazoline core are influenced by the electronic effects of the substituents. The two chlorine atoms on the pyrimidine ring are electron-withdrawing, leading to a general deshielding of all aromatic protons. The iodine atom at the 6-position exerts a moderate electron-withdrawing inductive effect and a weaker electron-donating resonance effect.

-

H-5: This proton is situated ortho to the iodine atom and meta to a nitrogen atom of the pyrimidine ring. The deshielding effect of the adjacent iodine and the overall electron-withdrawing nature of the heterocyclic system place its resonance at a downfield position, predicted to be between 8.2 and 8.4 ppm. It is expected to appear as a doublet due to a small four-bond coupling (⁴J) to H-7.

-

H-7: This proton is positioned ortho to H-8 and meta to the iodine at C-6. It will experience a large three-bond coupling (³J) with H-8 and a smaller four-bond coupling (⁴J) with H-5, resulting in a doublet of doublets. Its chemical shift is predicted in the range of 8.0 to 8.2 ppm.

-

H-8: Being ortho to H-7, this proton will appear as a doublet with a typical ortho-coupling constant of approximately 8.5 - 9.0 Hz. It is the most upfield of the three aromatic protons, with a predicted chemical shift between 7.6 and 7.8 ppm.

The following diagram illustrates the molecular structure and the distinct proton environments.

Caption: Molecular structure of this compound with proton assignments.

Experimental Protocol for ¹H NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

I. Sample Preparation

A meticulously prepared sample is fundamental to obtaining a high-resolution NMR spectrum.

-

Material Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[1][2][3]

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.[1] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4] Gently swirl the vial to ensure complete dissolution. If necessary, brief sonication can be employed.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2][3]

-

Internal Standard (Optional but Recommended): While the residual solvent peak can be used for referencing, adding a small amount of an internal standard like tetramethylsilane (TMS) for organic solvents provides a more accurate chemical shift calibration.[1]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Caption: A general synthetic pathway to 2,4-dichloroquinazolines.

For the synthesis of the iodo-substituted target molecule, a suitable starting material would be 5-iodoanthranilic acid. The synthesis would likely proceed through a 6-iodo-quinazoline-2,4-dione intermediate, which is then chlorinated.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. This guide has provided a comprehensive overview of the predicted spectral features, a detailed experimental protocol for its acquisition and processing, and a representative synthetic context. By adhering to the principles and methodologies outlined herein, researchers can confidently characterize this important synthetic intermediate, ensuring the integrity of their subsequent research and development endeavors.

References

- Chemical Instrumentation Facility, Iowa State University.

- University of Oxford. How to Prepare Samples for NMR. [Link]

- Georgia Institute of Technology.

- St. Olaf College.

- ACD/Labs. NMR Prediction. [Link]

- Organomation.

- University College London.

- Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

- The Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. [Link]

- American Chemical Society. Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. [Link]

- MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

- Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)

- Google Patents.

Sources

Mass spectrometry analysis of 2,4-Dichloro-6-iodoquinazoline

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,4-Dichloro-6-iodoquinazoline

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of this compound, a key heterocyclic intermediate in pharmaceutical synthesis.[1] Recognizing the compound's structural complexity—featuring a quinazoline core and multiple halogen substituents—this document outlines a robust, scientifically-grounded methodology from sample preparation to high-resolution data interpretation. We delve into the rationale behind selecting optimal ionization techniques and mass analyzers, predict fragmentation pathways, and present detailed protocols for both qualitative and quantitative analysis. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable and self-validating analytical system for this and similar halogenated small molecules.

Introduction: The Analytical Imperative for this compound

This compound is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors for oncology and other therapeutic agents.[1] Its three reactive sites (two chlorine atoms and one iodine atom) allow for sequential, site-selective functionalization, making it a valuable scaffold in drug discovery.[1][2] The purity and structural integrity of this intermediate are paramount, as any impurities can propagate through the synthetic route, impacting the safety and efficacy of the final active pharmaceutical ingredient (API).

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for characterizing such molecules due to its unparalleled sensitivity, selectivity, and speed.[3][4] This guide provides a detailed walkthrough of a state-of-the-art LC-MS method designed to confirm the identity, purity, and structure of this compound.

Foundational Analysis: Physicochemical Properties & Isotopic Signature

A successful mass spectrometry analysis begins with a theoretical understanding of the analyte. The unique elemental composition of this compound dictates a highly characteristic mass and isotopic pattern, which serves as a primary diagnostic fingerprint.

Chemical Properties:

-

Molecular Formula: C₈H₃Cl₂IN₂[5]

-

Monoisotopic Mass: 323.87180 Da[5]

-

Average Molar Mass: 324.93 g/mol [5]

The presence of two chlorine atoms and one iodine atom creates a distinct isotopic distribution. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), while iodine is monoisotopic (¹²⁷I).[6] This results in a predictable cluster of peaks for the molecular ion, spaced by approximately 2 Da. For the protonated molecule ([M+H]⁺), the expected isotopic pattern provides a high-confidence confirmation of the elemental formula.[7]

Table 1: Predicted Isotopic Distribution for the [M+H]⁺ Ion of this compound

| Ion Species | Nominal m/z | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| C₈H₄³⁵Cl₂IN₂⁺ | 325 | 324.87963 | 100.0 |

| C₈H₄³⁵Cl³⁷ClIN₂⁺ | 327 | 326.87668 | 63.9 |

| C₈H₄³⁷Cl₂IN₂⁺ | 329 | 328.87373 | 10.2 |

Note: The table reflects the major contributions from chlorine isotopes. Minor contributions from ¹³C and ¹⁵N are also present but are of lower relative abundance.

Experimental Design: From Sample to Spectrum

A robust analytical method is a self-validating system. The following sections detail the logical flow and causal choices for each stage of the analysis.

Sample Preparation Protocol

The goal of sample preparation is to present the analyte to the MS instrument in a compatible solvent, free of interfering matrix components, at an appropriate concentration.[8][9]

Step-by-Step Protocol:

-

Stock Solution Preparation (1 mg/mL):

-

Accurately weigh approximately 1 mg of this compound standard.

-

Transfer to a 1 mL volumetric flask.

-

Add approximately 0.8 mL of LC-MS grade methanol or acetonitrile.

-

Vortex or sonicate for 2 minutes to ensure complete dissolution.

-

Bring the volume to the 1 mL mark with the same solvent and mix thoroughly.

-

-

Working Solution Preparation (1 µg/mL):

-

Perform a 1:1000 serial dilution of the stock solution using a mixture of 50:50 (v/v) LC-MS grade acetonitrile and water. This solvent composition is typically compatible with reversed-phase chromatography starting conditions.

-

-

Final Dilution & Filtration:

-

Dilute the working solution further to a final concentration of ~50-100 ng/mL for direct infusion or LC-MS injection.

-

Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system or MS source.[9]

-

Causality: Methanol and acetonitrile are chosen for their volatility and compatibility with both ESI and APCI sources. The final dilution in a water/acetonitrile mixture ensures compatibility with the mobile phase, preventing peak distortion during chromatographic injection. Filtration is a critical step to protect the instrumentation.[10]

Liquid Chromatography (LC) Separation

Chromatographic separation is essential for resolving the target analyte from impurities, isomers, and degradation products before MS analysis.[8][11] An ultra-high performance liquid chromatography (UHPLC) system is recommended for its high resolution and speed.[11]

Table 2: Recommended UHPLC-MS Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Column | C18, 1.7-2.1 µm, 50 x 2.1 mm | Provides excellent retention and separation for moderately non-polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in protonation for positive ion mode ESI, improving sensitivity.[12] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier with good elution strength. |

| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column, compatible with standard ESI sources. |

| Gradient | 10% B to 95% B over 5 min | A generic gradient to elute compounds of varying polarity. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 2 µL | A small volume minimizes potential column overload. |

Mass Spectrometry Ionization and Detection

The choice of ionization technique and mass analyzer is critical for obtaining high-quality data.[3][13]

Workflow: Ionization and Analysis

Caption: Workflow for LC-MS analysis of this compound.

Ionization Source Selection:

-

Electrospray Ionization (ESI): This is the preferred method. The two nitrogen atoms in the quinazoline ring are readily available for protonation in the presence of an acidic mobile phase (like 0.1% formic acid), leading to the efficient formation of the [M+H]⁺ ion. ESI is a "soft" ionization technique that typically yields an abundant molecular ion with minimal in-source fragmentation.[13][14]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is a viable alternative, particularly for less polar compounds that may not ionize well by ESI.[15][16] It involves gas-phase ion-molecule reactions and can be less susceptible to matrix effects.[17]

Mass Analyzer Strategy:

-

Full Scan High-Resolution Mass Spectrometry (HRMS): The initial analysis should be performed using a high-resolution mass analyzer like an Orbitrap or a Quadrupole Time-of-Flight (Q-TOF).[4][18]

-